molecular formula C11H8BrNO2 B8716058 3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 89932-04-7

3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B8716058
CAS No.: 89932-04-7
M. Wt: 266.09 g/mol
InChI Key: BHPKVZMRNZERQR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

89932-04-7

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(3-bromophenyl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H8BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

BHPKVZMRNZERQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An 86 g portion of m-bromoaniline was dissolved in a mixture of 150 ml of 12N hydrochloric acid and 100 ml of water, cooled in an ice-salt bath. A 100 g portion of ice was added, followed by a solution of 34.5 g of sodium nitrite in 80 ml of water, added dropwise over 45 minutes. A solution of 55.5 g of N-methylmaleimide and 12.5 g of cupric chloride dihydrate in 700 ml of acetone was then added slowly over 40 minutes, while maintaining the temperature between 10° C. and 15° C. A 56 g portion of sodium bicarbonate was added to achieve pH 2.6. The mixture was allowed to stand for 72 hours, and the resultant oil was extracted with 300 ml of chloroform. This solution was filtered through magnesium silicate. The filtrate was evaporated in vacuo and gave a crude crystalline product. The crude product was combined with 58 ml of 2,6-lutidine and 600 ml of isopropyl alcohol and heated on a steam bath for 1/2 hour. The reaction mixture was poured into 1.25 liters of water and allowed to stand at room temperature for 18 hours. The crystalline product was collected, washed with water, air dried, and then recrystallized from 500 ml of acetonitrile to give 62.5 g of 2-(m-bromophenyl)-N-methylmaleimide.
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
34.5 g
Type
reactant
Reaction Step Five
Quantity
55.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
12.5 g
Type
reactant
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
58 mL
Type
reactant
Reaction Step Nine

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